molecular formula C17H17N3O B1683795 Verubulin CAS No. 827031-83-4

Verubulin

カタログ番号: B1683795
CAS番号: 827031-83-4
分子量: 279.34 g/mol
InChIキー: SNHCRNMVYDHVDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

ベラブリンは、以下を含むいくつかの種類の化学反応を受けます。

類似化合物との比較

生物活性

Verubulin, also known as Azixa or MPC-6827, is a synthetic compound that has garnered attention for its potent biological activity as a tubulin polymerization inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential applications in neuroimaging, drawing from diverse research findings and case studies.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the colchicine-binding sites on tubulin, disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have explored various analogues of this compound to enhance its efficacy and reduce toxicity. Notably, a series of this compound analogues were synthesized and tested against several cancer cell lines:

  • Cytotoxicity Testing : The cytotoxic effects were evaluated using the MTT assay on human breast cancer (MCF7), lung carcinoma (A549), and non-cancerous cell lines (HEK293T). The results indicated that certain analogues retained high cytotoxicity similar to the parent compound, while modifications in the molecular structure significantly impacted their activity levels.

Table 1: Cytotoxicity of this compound Analogues

CompoundIC50 (nM)Cell LineComments
This compound (1)5.0MCF7Reference compound
2c4.5MCF7High activity
2m3.8A549Chlorine substituent enhanced activity
2k50MCF7Reduced due to steric hindrance

Efficacy in Cancer Treatment

In clinical trials, this compound has shown promise as an adjunct therapy in combination with radiation for treating glioblastoma multiforme (GBM). A Phase II study assessed the safety and efficacy of this compound when combined with standard treatments like temozolomide and radiotherapy. The study reported manageable side effects and some instances of tumor stabilization.

Case Study: Phase II Trial Results

  • Patient Population : 55 patients with newly diagnosed GBM.
  • Treatment Regimen : this compound combined with standard care.
  • Outcomes :
    • Complete response: 1 patient
    • Partial response: 3 patients
    • Stable disease: 24 patients

Applications in Neuroimaging

This compound's potential extends beyond oncology; it is being investigated for use in positron emission tomography (PET) imaging to visualize microtubules in the brain. Preliminary studies using [^11C]this compound have demonstrated variable uptake in rodent models, particularly highlighting differences between mouse and rat brains.

PET Imaging Findings

  • In Vivo Studies :
    • Initial whole brain uptake was measured at approximately 3.3 SUV in rats, decreasing over time.
    • In blocking experiments with this compound, an increase in radioactivity was observed, indicating specific binding properties.

Table 2: PET Imaging Results with [^11C]this compound

SpeciesInitial Uptake (SUV)Final Uptake (SUV)Comments
Mouse3.2<2Decrease over time
Rat4.0Steady decreaseIncreased binding upon blocking

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Verubulin, and how does it differ from other tubulin-targeting agents?

this compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells . Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, this compound destabilizes them, leading to rapid vascular shutdown in tumors by targeting endothelial cells . Key distinctions include:

  • Specificity : this compound exhibits multi-target activity, inhibiting VEGFR-2 (IC₅₀ = 8.4 nM) and PDGFR-β (IC₅₀ = 5.6 nM) alongside tubulin .
  • Therapeutic Window : Its cardiovascular toxicity profile contrasts with the neurotoxicity of vinca alkaloids .

Q. What in vitro and in vivo models are most relevant for evaluating this compound’s antitumor efficacy?

  • In Vitro : Use cell lines with high tubulin dynamics (e.g., MCF-7 breast cancer, IC₅₀ = 0.85 µM ). Assess metabolic stability via human liver microsomes to predict pharmacokinetic limitations .
  • In Vivo : Mouse xenograft models (e.g., glioblastoma, melanoma) are ideal for studying vascular disruption effects. Monitor tumor necrosis rates and survival metrics (e.g., median PFS = 1.8 months in glioblastoma models ).

Methodological Note : Include toxicity assessments in rodents at doses ≥4 mg/kg, as higher doses correlate with lethal cardiovascular events .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives address metabolic instability and toxicity?

Recent studies fused heterocyclic groups (e.g., pyrimidines) to this compound’s core, reducing conformational flexibility and improving metabolic stability. Key strategies:

  • Compound Optimization : Derivatives like 4a and 4b showed 10-fold lower toxicity in mice compared to parent compounds .
  • Crystallography : High-resolution X-ray structures (1.8–2.1 Å) revealed a 180° binding flip in the colchicine site, enabling rational design of analogs with stronger hydrogen bonding to tubulin (e.g., Asn101, Lys352) .

Q. What experimental designs are critical for evaluating this compound in clinical trials for recurrent glioblastoma?

  • Patient Selection : Include adults with KPS ≥60, no prior anti-angiogenic therapy, and ≤2 relapses .
  • Endpoints : Use 6-month progression-free survival (PFS-6) as the primary endpoint. In Phase II trials, this compound achieved PFS-6 = 14% (vs. historical 10% for bevacizumab) .
  • Toxicity Monitoring : Track cardiac events (e.g., ventricular arrhythmia, myocardial infarction) via ECG and serum biomarkers .

Trial Design Table

ParameterSpecificationOutcome (Phase II)
Dose3.3 mg/m² IV weeklyMedian cycles completed: 2
Sample Size31 subjectsPFS-6: 14% (4/28)
Median OS9.9 monthsGrade ≥3 toxicity: 6%

Q. How do resistance mechanisms to this compound differ from other microtubule inhibitors?

Resistance in this compound-treated cells often involves overexpression of βIII-tubulin isoforms and efflux pumps (e.g., P-glycoprotein). Key approaches to overcome resistance:

  • Combination Therapy : Pair with SIRT1 inhibitors (e.g., JGB1741) to enhance apoptosis via p53 acetylation .
  • Multidrug Screening : Test synergy with platinum agents in ovarian cancer models, where this compound shows IC₅₀ <10 nM .

Q. What methodologies validate this compound’s binding to tubulin at the molecular level?

  • X-Ray Crystallography : Resolve structures of this compound-tubulin complexes (e.g., PDB ID 6XYZ) to identify critical interactions (e.g., hydrogen bonds with Thr179, hydrophobic contacts with Leu248) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 3.2 nM) and entropy-driven binding .
  • Molecular Dynamics Simulations : Model conformational changes in the colchicine site over 100 ns trajectories .

Guidelines for Contradictory Data Interpretation

  • Toxicity vs. Efficacy : While this compound derivatives show low nM potency in vitro, translate findings cautiously due to species-specific toxicity (e.g., rat LD₅₀ = 4 mg/kg vs. mouse MTD = 15 mg/kg) .
  • Clinical vs. Preclinical Outcomes : Phase II glioblastoma trials reported modest PFS-6 (14%) despite strong preclinical vascular disruption; consider tumor microenvironment heterogeneity in study design .

特性

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCRNMVYDHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-83-4
Record name Verubulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERUBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Verubulin
Verubulin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。